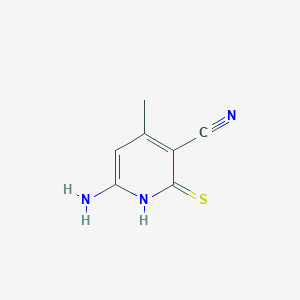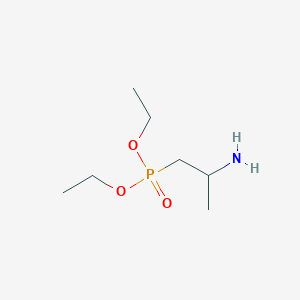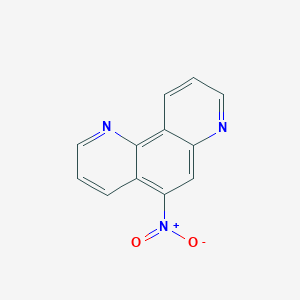
alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide: is a complex organic compound known for its unique structure and diverse applications in various scientific fields. This compound is characterized by the presence of a morpholinoethyl group, a prenyl group, and a naphthylacetamide moiety, which contribute to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthylacetic acid with 2-morpholinoethylamine under specific conditions to form the intermediate product. This intermediate is then subjected to prenylation using prenyl bromide in the presence of a base such as potassium carbonate to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethyl or prenyl groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylacetamide derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives.
Applications De Recherche Scientifique
Alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
- Alpha-(2-Morpholinoethyl)-alpha-isopropyl-1-naphthylacetamide
- Alpha-(2-Morpholinoethyl)-alpha-ethyl-1-naphthylacetamide
Comparison: Compared to similar compounds, alpha-(2-Morpholinoethyl)-alpha-prenyl-1-naphthylacetamide exhibits unique properties due to the presence of the prenyl group. This group enhances its lipophilicity and may improve its ability to interact with biological membranes, making it more effective in certain applications.
Propriétés
Numéro CAS |
50765-92-9 |
|---|---|
Formule moléculaire |
C23H30N2O2 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
5-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylhex-4-enamide |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)10-11-23(22(24)26,12-13-25-14-16-27-17-15-25)21-9-5-7-19-6-3-4-8-20(19)21/h3-10H,11-17H2,1-2H3,(H2,24,26) |
Clé InChI |
IHFBWHHINXWEGS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



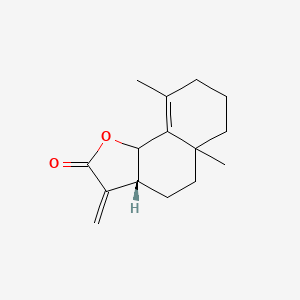
![[1-(Chloromethyl)cyclopropyl]benzene](/img/structure/B14653253.png)

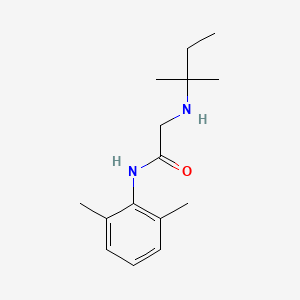


![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)
